2,2-Difluoro-2-phenylethane-1-sulfonamide
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Overview
Description
2,2-Difluoro-2-phenylethane-1-sulfonamide is an organic compound with the molecular formula C8H9F2NO2S It is characterized by the presence of two fluorine atoms, a phenyl group, and a sulfonamide group attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-phenylethane-1-sulfonamide typically involves the reaction of 2,2-difluoro-2-phenylethane-1-sulfonyl fluoride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-phenylethane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2,2-Difluoro-2-phenylethane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride
- 2,2-Difluoro-2-phenylethane-1-sulfonyl chloride
- 2,2-Difluoro-2-phenylethane-1-sulfonic acid
Uniqueness
2,2-Difluoro-2-phenylethane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties. The presence of both fluorine atoms and a sulfonamide group makes it particularly stable and reactive, allowing for a wide range of applications in different fields .
Properties
Molecular Formula |
C8H9F2NO2S |
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Molecular Weight |
221.23 g/mol |
IUPAC Name |
2,2-difluoro-2-phenylethanesulfonamide |
InChI |
InChI=1S/C8H9F2NO2S/c9-8(10,6-14(11,12)13)7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12,13) |
InChI Key |
NPWAPJJGYWXOAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)N)(F)F |
Origin of Product |
United States |
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